molecular formula C7H7BrClN B3015169 4-Bromo-3-chloro-5-methylaniline CAS No. 1253907-90-2

4-Bromo-3-chloro-5-methylaniline

Cat. No. B3015169
Key on ui cas rn: 1253907-90-2
M. Wt: 220.49
InChI Key: RDCLNHDXIKGVHL-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

Iron (2.34 g, 41.8 mmol) and acetic acid (0.80 mL, 14.0 mmol) were added to a mixed solution of 2-bromo-1-chloro-3-methyl-5-nitro-benzene (3.50 g, 14.0 mmol) in ethanol (15 mL)-water (31 mL) at room temperature. The mixture was stirred at 100° C. for one hour, and a saturated aqueous sodium bicarbonate solution was then added at 0° C. The mixture was filtered through celite, and the filtrate was washed with ethyl acetate and water. The filtrate was concentrated under reduced pressure. Ethyl acetate was then added, and the organic layer and the aqueous layer were separated. The aqueous layer was repeatedly extracted with ethyl acetate three times, and the organic layers were then dried over sodium sulfate. The resulting residue was concentrated under reduced pressure to give 4-bromo-3-chloro-5-methyl-phenylamine as a pale brown solid (3.01 g, 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
31 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.34 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[Br:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([N+:13]([O-])=O)=[CH:8][C:7]=1[Cl:16].O.C(=O)(O)[O-].[Na+]>C(O)C.[Fe]>[Br:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([NH2:13])=[CH:8][C:7]=1[Cl:16] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)[N+](=O)[O-])Cl
Name
Quantity
31 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.34 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
the filtrate was washed with ethyl acetate and water
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was then added
CUSTOM
Type
CUSTOM
Details
the organic layer and the aqueous layer were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was repeatedly extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers were then dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The resulting residue was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.01 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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